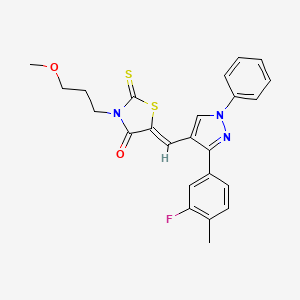

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

Übersicht

Beschreibung

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C24H22FN3O2S2 and its molecular weight is 467.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly against various pathogens and diseases.

Chemical Structure and Synthesis

The compound's structure features a thiazolidinone core with multiple functional groups that contribute to its biological properties. The synthesis typically involves the reaction of thiazolidinone derivatives with substituted pyrazoles, which can be optimized for yield and purity through various chemical methods.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including our compound of interest, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a thiazolidinone core can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.5 µg/mL |

| 2 | Pseudomonas aeruginosa | 125 µg/mL |

| 3 | Escherichia coli | 32 µg/mL |

Antiviral Activity

In silico studies have suggested potential antiviral activity against HIV-1 and HIV-2, although in vitro results indicated toxicity at effective concentrations . Molecular docking studies revealed that the compound interacts favorably with viral proteins, suggesting a mechanism by which it could inhibit viral replication.

Antidiabetic Potential

Thiazolidinones have also been studied for their antidiabetic effects. Compounds in this class are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. The specific compound under study may similarly influence these pathways, warranting further investigation .

Case Studies

- Antibiofilm Activity : A study evaluated several thiazolidinone derivatives for their ability to inhibit biofilm formation by Staphylococcus epidermidis. The compound demonstrated over 50% reduction in biofilm formation at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .

- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to key enzymes involved in bacterial cell wall synthesis, suggesting a possible mechanism for its antibacterial action .

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

Research indicates that derivatives of thioxothiazolidin, including those similar to (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one, have been studied for their potential as HIV entry inhibitors. Specifically, studies on related compounds have shown that they can interact effectively with the gp41 binding pocket, which is crucial for HIV entry into host cells. However, toxicity issues have limited some compounds' effectiveness in biological systems .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. For instance, derivatives of 2-thioxothiazolidin have demonstrated significant inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The structure-activity relationship studies suggest that modifications to the thioxothiazolidin scaffold can enhance inhibitory potency against these enzymes . The potential for this compound to act as a dual inhibitor could be explored further.

Aldose Reductase Inhibition

Recent studies have shown that thioxothiazolidin derivatives exhibit protective effects against diabetic complications such as cataracts by inhibiting aldose reductase. The specific analogs have demonstrated selective inhibition of ALR2 over ALR1, which is significant in managing diabetic cataracts . The compound's structural features may contribute to its efficacy in modulating blood glucose levels and improving insulin sensitivity in diabetic models.

Kinase Inhibition

Compounds similar to this compound have been evaluated as pan-PIM kinase inhibitors. PIM kinases are involved in cell proliferation and survival, making them attractive targets for cancer therapy. The ability of these compounds to inhibit PIM kinases suggests a potential application in oncology .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of thioxothiazolidin derivatives. Modifications at various positions on the thioxothiazolidin scaffold can lead to enhanced biological activity and selectivity for specific targets. For instance, substituents on the pyrazole ring or modifications to the methoxypropyl group can significantly influence the compound's interaction with biological targets.

| Modification | Effect | Target |

|---|---|---|

| Fluorine substitution | Increased potency against HIV | gp41 binding pocket |

| Methoxy group | Enhanced enzyme inhibition | Acetylcholinesterase |

| Thioxothiazolidin core | Broad biological activity | Various enzyme targets |

Analyse Chemischer Reaktionen

Coordination Chemistry with Lanthanides

The structurally similar ligand 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione forms photoluminescent lanthanide(III) complexes. Key findings include:

The enamine oxygen atoms of the cyclohexanedione core coordinate with lanthanide ions, enabling energy transfer via an “antenna” mechanism. The 2-chloro substituent likely enhances electron-withdrawing effects, stabilizing the ligand-metal interaction.

Bromination at Active Methylene Sites

Cyclohexane-1,3-diones undergo selective mono-bromination at the α-carbonyl position. For example:

| Substrate | Bromination Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 5,5-Dimethylcyclohexane-1,3-dione | MBM (CH₂Br₂) | DMF, RT, 40 min | 2-Bromo-5,5-dimethylcyclohexane-1,3-dione | 91% |

The 2-((arylamino)methylene) substituent may sterically hinder bromination, but the electron-deficient enamine system could activate adjacent positions for electrophilic attack.

Cyclization and Heterocycle Formation

Enamine derivatives of cyclohexane-1,3-dione participate in cyclocondensation reactions. For instance:

| Reaction | Reagents/Conditions | Product | Key Feature |

|---|---|---|---|

| Ketene-S,S-dithioacetal + Thiourea | K₂CO₃, DMF, reflux | Thiazolo[2,3-b]quinazoline derivatives | Antibacterial activity (MIC: 8 µg/mL) |

The enamine moiety in 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione could similarly react with nucleophiles (e.g., amines, thiols) to form fused heterocycles.

Reactivity with Isocyanates

β-Enaminoketones react with isocyanates to form urea derivatives. A representative example:

| Substrate | Isocyanate | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-(Benzylimino)-3,3-dimethylcyclohexanone | Aryl isocyanate | TEA, acetone, RT, 12 hrs | β-Enamioketone-urea hybrid | 60–85% |

The 2-chlorophenyl group may direct regioselectivity in such reactions due to steric and electronic effects.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one?

- Methodology : Synthesis typically involves a multi-step process:

Condensation : Reacting a pyrazole-4-carbaldehyde derivative with a thiazolidinone precursor under reflux in ethanol or DMF, often with sodium acetate as a catalyst .

Functionalization : Introducing the 3-methoxypropyl group via nucleophilic substitution or alkylation reactions under controlled pH .

Purification : Column chromatography or recrystallization from ethanol/DMSO mixtures to isolate the Z-isomer .

- Critical Parameters : Temperature (80–100°C), solvent polarity, and reaction time (2–8 hours) significantly impact yield (reported 48–96%) .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and thiazolidinone rings, with characteristic shifts for the methylene (δ 7.2–7.5 ppm) and thioxo (δ 190–195 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ at m/z 524.12) .

- X-ray Crystallography : SHELX software refines crystal structures to determine Z-configuration and dihedral angles between aromatic rings .

Q. What functional group transformations are relevant to this compound?

- Reactivity :

- Oxidation : Thioxo group (C=S) can be oxidized to sulfonyl (C=O) using H₂O₂/acetic acid, altering bioactivity .

- Substitution : Methoxypropyl side chain undergoes nucleophilic displacement with amines or thiols in polar aprotic solvents (e.g., DMF) .

- Stability : Degrades under strongly acidic/basic conditions (pH < 3 or > 10), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DoE) : Use factorial designs to test variables:

- Temperature : 80°C vs. 100°C (higher temperatures favor faster kinetics but risk side reactions) .

- Catalyst : Compare NaOAc, piperidine, or DBU for condensation efficiency .

- Solvent : Ethanol (polar protic) vs. DMF (polar aprotic) affects solubility and reaction rate .

- Statistical Modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., 92% yield at 90°C in ethanol with NaOAc) .

Q. How can contradictions in spectroscopic data be resolved?

- Case Study : Discrepancies in ¹³C NMR signals for the thiazolidinone carbonyl (δ 168–175 ppm vs. δ 180–185 ppm):

- Hypothesis : Rotameric effects from restricted rotation around the C–N bond in the thiazolidinone ring .

- Validation : Variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence of split peaks .

Q. What strategies are used to study biological target interactions?

- In Silico Methods :

- Molecular Docking : AutoDock Vina screens against COX-2 or EGFR kinases, with binding affinity scores (<i>K</i>d ~ 2–5 µM) .

- MD Simulations : AMBER analyzes stability of ligand-protein complexes over 100 ns trajectories .

- In Vitro Assays :

- Fluorescence Quenching : Monitor tryptophan residue changes in BSA to estimate binding constants (<i>K</i>sv ~ 10⁴ M⁻¹) .

- Enzyme Inhibition : IC₅₀ determination via spectrophotometric assays (e.g., COX-2 inhibition at 10 µM) .

Q. How do substituent variations impact structure-activity relationships (SAR)?

- Comparative Analysis :

- Key Trends : Electron-withdrawing groups (e.g., -F) enhance kinase inhibition, while bulky alkyl chains improve pharmacokinetics .

Q. Methodological Notes

- Crystallography : SHELXL refinement (λ = 0.71073 Å) resolves Z/E isomerism via anisotropic displacement parameters .

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves >95% purity .

- Data Reproducibility : Triplicate experiments with ±5% error margins recommended for kinetic studies .

Eigenschaften

IUPAC Name |

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2S2/c1-16-9-10-17(13-20(16)25)22-18(15-28(26-22)19-7-4-3-5-8-19)14-21-23(29)27(24(31)32-21)11-6-12-30-2/h3-5,7-10,13-15H,6,11-12H2,1-2H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKQBLVDEQJAJH-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623936-20-9 | |

| Record name | (5Z)-5-{[3-(3-FLUORO-4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(3-METHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.